N-Boc-7-aminobenzofuran
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Overview
Description
N-Boc-7-aminobenzofuran, also known as tert-butyl benzofuran-7-ylcarbamate, is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-7-aminobenzofuran typically involves the protection of the amine group on the benzofuran ring. One common method is the reaction of 7-aminobenzofuran with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide . The reaction is usually carried out at room temperature and yields the desired N-Boc-protected product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasound irradiation and catalyst-free conditions, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Boc-7-aminobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation Reactions: The compound can react with isocyanates to form amides.
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Amidation: Isocyanates, 2-chloropyridine, and trifluoromethanesulfonyl anhydride.
Major Products Formed
Substitution: Various N-substituted benzofuran derivatives.
Deprotection: 7-aminobenzofuran.
Amidation: N-Boc-protected amides.
Scientific Research Applications
N-Boc-7-aminobenzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-7-aminobenzofuran is primarily related to its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-2-aminobenzofuran
- N-Boc-3-aminobenzofuran
- N-Boc-4-aminobenzofuran
Uniqueness
N-Boc-7-aminobenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthetic applications and research .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
tert-butyl N-(1-benzofuran-7-yl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-6-4-5-9-7-8-16-11(9)10/h4-8H,1-3H3,(H,14,15) |
InChI Key |
GYXRUBUQDKNSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1OC=C2 |
Origin of Product |
United States |
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